molecular formula C22H16ClN3O2S B2494835 (E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide CAS No. 1798430-83-7

(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide

Cat. No.: B2494835
CAS No.: 1798430-83-7
M. Wt: 421.9
InChI Key: SZBIDKLVVBYAFC-VAWYXSNFSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H16ClN3O2S and its molecular weight is 421.9. The purity is usually 95%.
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Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant case studies that highlight its pharmacological potential.

Structural Characteristics

The compound features several notable structural elements:

  • Chlorophenyl group : This moiety is known for enhancing lipophilicity and biological activity.
  • Thiophene ring : Contributes to the compound's electronic properties and can influence interaction with biological targets.
  • 1,2,4-Oxadiazole ring : Recognized for its diverse biological activities, including anticancer and antimicrobial effects.

Biological Activity

Biological activity encompasses the effects of a compound on living organisms. For this compound, preliminary studies suggest several pharmacological properties:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazole can inhibit various cancer cell lines with IC50 values ranging from 0.003 to 0.125 μg/mL against specific strains such as Neisseria gonorrhoeae and Clostridium difficile .

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial effects. For example, derivatives of the oxadiazole ring displayed potent antibacterial and antifungal activities .

The mechanisms by which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Potential interactions with various receptors contribute to its pharmacological profile.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds inhibited Mycobacterium bovis both in active and dormant states .
  • Desai et al. (2018) : Explored pyridine-based oxadiazoles for their ability to disrupt bacterial growth by inhibiting lipoteicholic acid synthesis .

Data Table: Biological Activity Overview

Activity TypeCompound StructureIC50 Value (μg/mL)Target Organism/Cell Line
Anticancer1,3,4-Oxadiazole Derivative0.003 - 0.125Neisseria gonorrhoeae, C. difficile
AntitubercularOxadiazole DerivativeNot specifiedMycobacterium bovis
AntimicrobialVariousVariesGram-positive bacteria

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c23-17-8-3-1-6-15(17)11-12-20(27)24-18-9-4-2-7-16(18)14-21-25-22(26-28-21)19-10-5-13-29-19/h1-13H,14H2,(H,24,27)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBIDKLVVBYAFC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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